1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethylsulfonyl group and a 2-methoxybenzyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, ethylsulfonyl chloride, and 2-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Synthetic Route: The first step involves the reaction of piperazine with ethylsulfonyl chloride to form 1-(ethylsulfonyl)piperazine. This intermediate is then reacted with 2-methoxybenzyl chloride to yield the final product, this compound.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The ethylsulfonyl group and the 2-methoxybenzyl group contribute to its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes, receptors, and other proteins by forming non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-(2-methoxybenzyl)piperazine can be compared with other similar compounds in the piperazine family, such as:
1-(Methylsulfonyl)-4-(2-methoxybenzyl)piperazine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The difference in the alkyl chain length can affect its chemical properties and biological activity.
1-(Ethylsulfonyl)-4-(2-chlorobenzyl)piperazine: This compound has a chlorobenzyl group instead of a methoxybenzyl group. The presence of a chlorine atom can influence its reactivity and interactions with biological targets.
1-(Ethylsulfonyl)-4-(2-hydroxybenzyl)piperazine: This compound has a hydroxybenzyl group instead of a methoxybenzyl group. The hydroxyl group can participate in additional hydrogen bonding interactions, potentially altering its biological effects.
Properties
Molecular Formula |
C14H22N2O3S |
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Molecular Weight |
298.40 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
XXGYEJFPRJQYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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